molecular formula C15H21NO3 B1447222 4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane CAS No. 1803598-51-7

4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane

Cat. No. B1447222
M. Wt: 263.33 g/mol
InChI Key: MWWBGQQYTOEGQW-UHFFFAOYSA-N
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Description

“4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane” is a chemical compound with the CAS Number: 1803598-51-7 . It has a molecular weight of 263.34 .

Physical and Chemical Properties The compound is in the form of an oil . Its IUPAC name is 4-(2,4-dimethoxybenzyl)-7-oxa-4-azaspiro[2.5]octane . The InChI Code is 1S/C15H21NO3/c1-17-13-4-3-12(14(9-13)18-2)10-16-7-8-19-11-15(16)5-6-15/h3-4,9H,5-8,10-11H2,1-2H3 .

Scientific Research Applications

Chemical Modification and Environmental Impact

Chemical Stability and Modification Research on similar chemical compounds, such as lignin model compounds, explores their stability and reactivity under different conditions, highlighting the significance of chemical structures in their behavior and potential modifications. For example, studies on the acidolysis of lignin model compounds in aqueous solutions provide insights into their chemical reactivity, which can be relevant for understanding the stability and reactivity of "4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane" (T. Yokoyama, 2015).

Environmental Impact of Oxygenated Compounds Studies on oxygenated fuels, such as ethers and alcohols, and their use in spark ignition engines offer insights into the environmental and performance impacts of these compounds. This research highlights the potential of oxygenated compounds to reduce emissions and improve engine efficiency, which may provide a framework for evaluating the environmental implications of "4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane" (Omar I. Awad et al., 2018).

Sorption and Environmental Behavior Research on the sorption behaviors of phenoxy herbicides to soil and organic matter provides critical insights into the environmental fate of chemical compounds with similar structures. Understanding how these compounds interact with environmental matrices can inform assessments of "4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane" (D. Werner et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(2,4-dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-17-13-4-3-12(14(9-13)18-2)10-16-7-8-19-11-15(16)5-6-15/h3-4,9H,5-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWBGQQYTOEGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCOCC23CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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